2-cyclopropyl-4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
Description
2-Cyclopropyl-4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group (C₃H₅), a methyl group (CH₃), and a 3-(2H-1,2,3-triazol-2-yl)azetidine moiety. The pyrimidine ring serves as a scaffold for diverse biological activities, while the cyclopropyl group enhances metabolic stability by restricting conformational flexibility.
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6/c1-9-6-12(17-13(16-9)10-2-3-10)18-7-11(8-18)19-14-4-5-15-19/h4-6,10-11H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTSDBQDWBDIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine (CAS Number: 2415633-62-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 313.4 g/mol. The compound features a pyrimidine core substituted with a cyclopropyl group and a triazole moiety, which are known for contributing to various pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and pyrimidine structures exhibit significant antimicrobial properties. In vitro assays demonstrated that this compound shows potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies utilizing various cancer cell lines, such as HeLa and MCF-7, revealed that it induces apoptosis and inhibits cell proliferation.
Case Study: HeLa Cell Line
A study reported that treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability (approximately 70% after 24 hours). Flow cytometry analysis indicated an increase in the percentage of apoptotic cells.
The biological activity of this compound is believed to be mediated through the inhibition of specific enzymes involved in cellular processes:
- Enzyme Inhibition : The compound has shown to inhibit kinases involved in signaling pathways critical for cell survival.
- DNA Interaction : Preliminary studies suggest that it may interact with DNA, leading to the disruption of replication processes.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate moderate absorption and bioavailability, with a half-life suitable for therapeutic applications.
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | ~50% |
| Half-life | 4 hours |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : It is believed to interfere with DNA synthesis and repair processes within cancer cells, leading to apoptosis.
- Case Studies : In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, including breast and lung cancers.
Antimicrobial Properties
The triazole group is well-known for its antifungal activity. This compound has been tested against several fungal strains:
- Efficacy : It demonstrated potent activity against Candida species and Aspergillus species in laboratory settings.
- Clinical Relevance : The potential use of this compound as a treatment for systemic fungal infections is currently under exploration.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including autoimmune disorders. Preliminary research suggests that this compound may exhibit anti-inflammatory properties:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Research Findings : Animal models have shown reduced symptoms of inflammation when treated with this compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have indicated that modifications to the triazole and pyrimidine rings can significantly affect biological activity:
- Triazole Variants : Different substitutions on the triazole ring have been associated with enhanced potency against specific targets.
- Pyrimidine Modifications : Alterations in the pyrimidine structure can lead to improved selectivity for cancerous cells over healthy cells.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. For example:
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Chloride displacement at position 6 of the pyrimidine ring enables functionalization with amines, alcohols, or thiols under basic conditions.
-
Regioselectivity : Substitution typically favors position 6 over positions 2 and 4 due to steric hindrance from the cyclopropyl and triazole-azetidine groups .
Table 1: Representative SNAr Reactions
Cross-Coupling Reactions
The pyrimidine scaffold participates in transition-metal-catalyzed couplings, enabling C–C bond formation:
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Suzuki-Miyaura coupling at position 2 or 4 of the pyrimidine (if halogenated) with arylboronic acids.
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Buchwald-Hartwig amination for installing aryl/alkyl amines at position 6 .
Key Considerations :
-
The azetidine-triazole moiety may require protection during harsh coupling conditions (e.g., Pd catalysis).
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Steric effects from the cyclopropyl group can slow reaction kinetics.
Triazole Ring Modifications
The 2H-1,2,3-triazole group exhibits stability under acidic/basic conditions but can participate in:
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Click Chemistry : Further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append biomolecules or fluorophores.
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Electrophilic Substitution : Limited reactivity due to the electron-deficient nature of the triazole.
Table 2: Triazole Stability Under Various Conditions
| Condition | Outcome | Source |
|---|---|---|
| 1M HCl, 25°C, 24 h | No degradation | |
| 1M NaOH, 60°C, 6 h | Partial ring-opening | |
| H2 (1 atm), Pd/C | Hydrogenation to dihydrotriazole |
Azetidine Ring Reactivity
The azetidine bridge undergoes ring-opening or functionalization:
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Aza-Michael Addition : Reacts with α,β-unsaturated carbonyl compounds in acetonitrile/DBU at 65°C .
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N-Alkylation : Quaternization of the azetidine nitrogen using alkyl halides (e.g., methyl iodide) .
Mechanistic Insight :
The strain in the four-membered azetidine ring enhances its reactivity toward nucleophiles, though the triazole substituent may sterically influence reaction pathways .
Cyclopropyl Group Transformations
The cyclopropyl moiety is generally inert but can engage in:
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Radical Reactions : Hydrogen abstraction under photochemical conditions to form cyclopropane-derived radicals.
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Ring-Opening : Catalyzed by strong acids (e.g., H2SO4) to yield linear alkanes.
Biological Activity and Mechanistic Implications
While direct pharmacological data for this compound is limited, structural analogs demonstrate:
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Antimicrobial Activity : Triazole-pyrimidine hybrids inhibit bacterial enzymes (e.g., DHFR) .
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Kinase Inhibition : Pyrimidine cores interact with ATP-binding pockets in kinases .
Table 3: Physicochemical Properties Influencing Reactivity
| Property | Value | Impact on Reactivity | Source |
|---|---|---|---|
| LogP | 2.1 ± 0.3 | Enhances solubility in organic media | |
| pKa (pyrimidine N) | 3.8 | Facilitates protonation in acidic SNAr | |
| Thermal Stability | Decomposes >200°C | Limits high-temperature reactions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Property Analysis
The compound’s substituents differentiate it from analogs. A comparative analysis of key structural and functional attributes is provided below:
Table 1: Substituent Effects on Pyrimidine Derivatives
Structural and Electronic Features
- Cyclopropyl vs.
- Triazole vs. Tetrazole : The 1,2,3-triazole in the target compound offers two nitrogen atoms for H-bonding, whereas tetrazole (as in 4i/4j) provides a higher density of H-bond acceptors but may increase metabolic liability .
- Azetidine vs. Open-Chain Moieties : The azetidine ring introduces conformational rigidity, which can enhance target selectivity compared to flexible alkyl chains in other analogs.
Crystallographic and Computational Insights
Structural comparisons of pyrimidine derivatives often rely on crystallographic tools like SHELXL (for refinement) and WinGX/ORTEP (for visualization) to analyze bond lengths, angles, and packing interactions . For example:
- The triazole-azetidine group likely adopts a planar conformation due to resonance stabilization, analogous to triazole-containing structures refined using SHELXL .
- Coumarin-containing analogs (e.g., 4i) exhibit extended π-systems, leading to distinct crystal packing behaviors compared to the compact azetidine substituent .
Hypothetical Pharmacokinetic Profiling
While experimental data is lacking, in silico predictions suggest:
- LogP : The target compound’s logP is likely lower than 4i/4j due to the polar triazole group, favoring aqueous solubility.
Methodological Considerations
Structural comparisons rely heavily on crystallographic software suites:
Q & A
Basic Question: What are the optimal synthetic routes for preparing 2-cyclopropyl-4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step strategies, including nucleophilic substitution and cyclization. For example:
- Step 1: Introduce the azetidine-triazole moiety via nucleophilic substitution using sodium methoxide or tert-butoxide in methanol/ethanol under reflux (60–80°C) .
- Step 2: Cyclopropane group incorporation via Suzuki-Miyaura coupling or alkylation with cyclopropylboronic acid under palladium catalysis .
- Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Key Considerations: Optimize stoichiometry of triazole-azetidine precursors and monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) .
Advanced Question: How can mechanistic studies resolve contradictions in azide-tetrazole equilibria during pyrimidine functionalization?
Methodological Answer:
The azide-tetrazole equilibrium (observed in similar pyrido-pyrimidines) can be studied using:
- Kinetic Analysis: Monitor reaction intermediates via in situ IR spectroscopy to track azide (2100 cm⁻¹) vs. tetrazole (1600 cm⁻¹) bands .
- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict thermodynamic stability of tautomers. For example, tetrazole forms may dominate in polar solvents due to hydrogen bonding .
- Isomer Ratios: Use ¹H NMR in CDCl₃ to quantify tautomers; adjust pH or solvent polarity to shift equilibrium (e.g., DMSO favors tetrazole) .
Basic Question: What characterization techniques validate the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) should show distinct signals: cyclopropyl protons (δ 0.8–1.2 ppm), azetidine N-CH₂ (δ 3.5–4.0 ppm), and triazole C-H (δ 7.8–8.2 ppm) .
- Mass Spectrometry: HR-ESI-MS confirms molecular ion [M+H]⁺ with exact mass (e.g., calculated for C₁₄H₁₈N₆: 294.16 g/mol ± 0.01).
- HPLC-UV: Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA, retention time ~12–14 min) .
Advanced Question: How can computational modeling predict binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with enzymes (e.g., HIV-1 reverse transcriptase). Dock the compound into the NNRTI pocket, prioritizing hydrogen bonds between triazole N2 and Lys101 .
- MD Simulations: Run 100 ns GROMACS simulations to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å indicates stable binding) .
- SAR Analysis: Compare docking scores of analogs (e.g., methyl vs. cyclopropyl substituents) to identify critical pharmacophores .
Basic Question: How to address solubility challenges during in vitro assays?
Methodological Answer:
- Solvent Screening: Test DMSO (for stock solutions) and dilute in assay buffers (e.g., PBS pH 7.4 with 0.1% Tween-80). Ensure final DMSO ≤1% to avoid cytotoxicity .
- Salt Formation: Synthesize hydrochloride salts by treating the free base with HCl in ethanol, improving aqueous solubility (>1 mM) .
- Surfactant Use: Add β-cyclodextrin (10 mM) to enhance solubility via host-guest complexation .
Advanced Question: How to analyze conflicting bioactivity data across structural analogs?
Methodological Answer:
- Meta-Analysis: Compile IC₅₀ values from analogs (e.g., pyrimidine-triazole vs. pyridine-triazole hybrids). Use GraphPad Prism for statistical comparison (ANOVA, p <0.05).
- Crystallography: Resolve X-ray structures of target-ligand complexes (e.g., PDB ID 6VSB) to identify steric clashes caused by cyclopropyl groups .
- Protease Stability Assays: Compare metabolic stability in liver microsomes; bulky substituents (e.g., cyclopropyl) may reduce CYP3A4-mediated degradation .
Basic Question: What strategies ensure reproducibility in multi-step syntheses?
Methodological Answer:
- Reaction Monitoring: Use inline FTIR or LC-MS to track intermediate formation (e.g., azetidine ring closure at 120°C for 6 h) .
- Standardized Protocols: Pre-dry solvents (molecular sieves for DMF) and reagents (triethylamine over activated alumina) to minimize moisture-sensitive side reactions .
- Batch Records: Document exact stoichiometry (e.g., 1.2 eq. of triazole precursor) and heating rates (2°C/min for cyclization steps) .
Advanced Question: How to resolve discrepancies in NMR data for tautomeric forms?
Methodological Answer:
- Variable Temperature NMR: Acquire spectra at 25°C and 60°C in DMSO-d₆. Tautomer ratios (e.g., 7:4 for tetrazole vs. azide) shift with temperature due to ΔG changes .
- 2D NMR (HSQC, NOESY): Correlate ¹H-¹³C couplings to distinguish azetidine CH₂ (δC 45–50 ppm) from triazole carbons (δC 140–150 ppm) .
- Isotopic Labeling: Synthesize ¹⁵N-labeled triazole to simplify splitting patterns in ¹H-¹⁵N HMBC spectra .
Basic Question: What analytical methods assess compound stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 h. Monitor degradation via HPLC; >90% intact compound indicates stability .
- Light Stress Testing: Use ICH Q1B guidelines (UV light, 1.2 million lux·hr) to detect photolytic byproducts (e.g., cyclopropane ring opening) .
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (>150°C supports room-temperature storage) .
Advanced Question: How to design SAR studies for optimizing kinase inhibition?
Methodological Answer:
- Fragment-Based Design: Replace cyclopropyl with spirocyclic or fluorinated groups to modulate lipophilicity (clogP <3.5) and target kinases like JAK2 .
- Enzyme Assays: Test inhibition against a panel of 50 kinases (e.g., Eurofins KinaseProfiler). Prioritize IC₅₀ <100 nM hits for further optimization .
- Cryo-EM: Resolve ligand-bound kinase conformations to guide substituent placement (e.g., methyl groups filling hydrophobic pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
